
2-(methylsulfanyl)-N-(pyrazin-2-yl)pyridine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(methylsulfanyl)-N-(pyrazin-2-yl)pyridine-4-carboxamide is a chemical compound that has been of interest to researchers due to its potential applications in various scientific fields. It is also known by its chemical formula C12H10N4OS and has a molecular weight of 266.3 g/mol. In
作用機序
The mechanism of action of 2-(methylsulfanyl)-N-(pyrazin-2-yl)pyridine-4-carboxamide is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes that are involved in the inflammatory response and cancer cell growth. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-(methylsulfanyl)-N-(pyrazin-2-yl)pyridine-4-carboxamide has anti-inflammatory and anticancer effects. It has been found to inhibit the production of certain inflammatory cytokines and chemokines, which are involved in the inflammatory response. Additionally, it has been found to induce apoptosis in cancer cells and inhibit their growth.
実験室実験の利点と制限
One advantage of using 2-(methylsulfanyl)-N-(pyrazin-2-yl)pyridine-4-carboxamide in lab experiments is its potential as a therapeutic agent for inflammatory diseases and cancer. Additionally, its synthesis method is relatively simple and can be easily scaled up for larger production. However, one limitation of using this compound in lab experiments is its potential toxicity, which needs to be carefully evaluated before use.
将来の方向性
There are several future directions for the study of 2-(methylsulfanyl)-N-(pyrazin-2-yl)pyridine-4-carboxamide. One direction is to further investigate its mechanism of action and identify the specific enzymes that it targets. Another direction is to study its potential use in combination with other therapeutic agents for the treatment of inflammatory diseases and cancer. Additionally, its potential toxicity needs to be further evaluated to determine its safety for use in humans.
In conclusion, 2-(methylsulfanyl)-N-(pyrazin-2-yl)pyridine-4-carboxamide has potential applications in various scientific fields, including as a therapeutic agent for inflammatory diseases and cancer. Its synthesis method is relatively simple, and its mechanism of action has been partially elucidated. However, its potential toxicity needs to be carefully evaluated before use in humans, and further research is needed to fully understand its mechanism of action and potential applications.
合成法
The synthesis of 2-(methylsulfanyl)-N-(pyrazin-2-yl)pyridine-4-carboxamide can be achieved through a multi-step process. The first step involves the reaction of 2-bromo-4-methylpyridine with potassium thioacetate to form 2-(methylsulfanyl)pyridine-4-carbothioamide. This intermediate is then reacted with pyrazine-2-carboxylic acid in the presence of triethylamine to form the final product.
科学的研究の応用
2-(methylsulfanyl)-N-(pyrazin-2-yl)pyridine-4-carboxamide has been studied for its potential application in various scientific fields. It has been found to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, it has been studied for its potential use as an anticancer agent due to its ability to inhibit the growth of cancer cells.
特性
IUPAC Name |
2-methylsulfanyl-N-pyrazin-2-ylpyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4OS/c1-17-10-6-8(2-3-14-10)11(16)15-9-7-12-4-5-13-9/h2-7H,1H3,(H,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIPNRKGQSWZGQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC(=C1)C(=O)NC2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

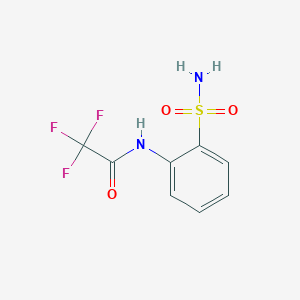
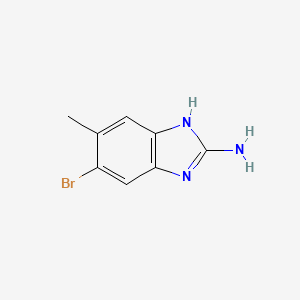
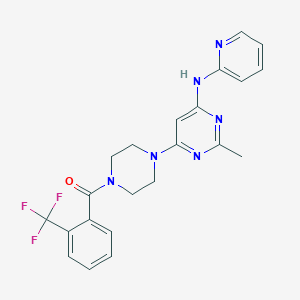
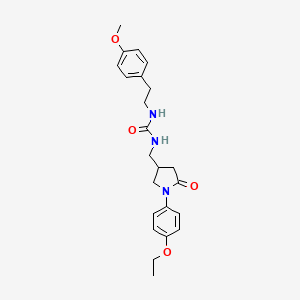
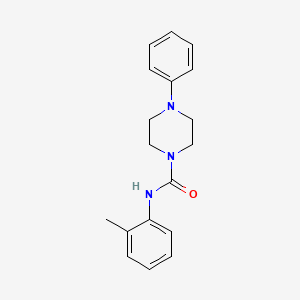

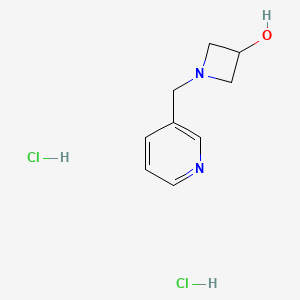

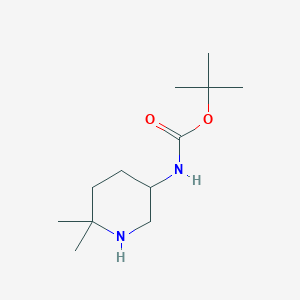
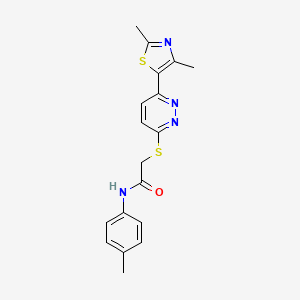

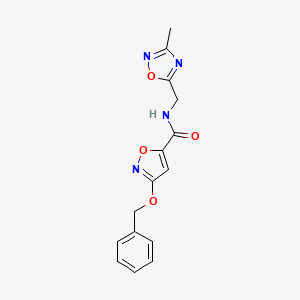
![[2-(3,4-Dichloroanilino)-2-oxoethyl] 6-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]hexanoate](/img/structure/B2836148.png)
![2-(3-Methoxyphenyl)-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]acetamide](/img/structure/B2836149.png)